molecular formula C9H15N3O B13242677 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol

2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol

Cat. No.: B13242677
M. Wt: 181.23 g/mol
InChI Key: MNIVPTQJRDYNAK-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol is a heterocyclic compound that features a triazole ring attached to a cyclopentanol moiety. The triazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The cyclopentanol moiety can be introduced through subsequent reactions.

  • Step 1: Synthesis of Azide

    • React 1-ethyl-1H-1,2,3-triazole with sodium azide in an appropriate solvent like dimethyl sulfoxide (DMSO) at room temperature.
  • Step 2: Cycloaddition Reaction

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with cyclopentanol and the synthesized azide in the presence of a copper(I) catalyst at room temperature.
  • Step 3: Purification

    • Purify the product using column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

  • Oxidation

    • The hydroxyl group in the cyclopentanol moiety can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction

    • The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
  • Substitution

    • The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of a reduced triazole derivative

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol has diverse applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.
    • Employed in the study of reaction mechanisms and catalysis.
  • Biology

    • Investigated for its potential as a bioactive molecule in drug discovery.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry

    • Utilized in the development of new materials and chemical processes.
    • Applied in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. The cyclopentanol moiety can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1H-1,2,3-triazole
  • Cyclopentanol
  • 2-(1H-1,2,3-Triazol-5-yl)cyclopentan-1-ol

Uniqueness

2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol is unique due to the combination of the triazole ring and the cyclopentanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-(3-ethyltriazol-4-yl)cyclopentan-1-ol

InChI

InChI=1S/C9H15N3O/c1-2-12-8(6-10-11-12)7-4-3-5-9(7)13/h6-7,9,13H,2-5H2,1H3

InChI Key

MNIVPTQJRDYNAK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=N1)C2CCCC2O

Origin of Product

United States

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